molecular formula C17H19NO5 B046818 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide CAS No. 112010-92-1

2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide

Cat. No. B046818
M. Wt: 317.34 g/mol
InChI Key: ZOMWRXBGGDBLDN-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide, also known as DOM, is a psychoactive drug that belongs to the amphetamine class. It was first synthesized in the late 1950s by Alexander Shulgin, a renowned chemist and pharmacologist. The chemical structure of DOM is similar to that of mescaline, a naturally occurring psychedelic compound found in certain cacti.

Mechanism Of Action

The exact mechanism of action of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide is not fully understood, but it is thought to involve the activation of the 5-HT2A receptor and other serotonin receptors in the brain. This leads to an increase in the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide are complex and can vary depending on the dose and route of administration. At low doses, 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide can produce mild psychedelic effects, such as changes in perception, mood, and thought processes. At higher doses, it can cause more intense effects, including hallucinations, altered sense of time, and ego dissolution.

Advantages And Limitations For Lab Experiments

2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, it also has several limitations, including its potential for abuse and the need for specialized equipment and safety precautions when handling the compound.

Future Directions

There are several potential future directions for research on 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide and other psychedelic compounds. These include further studies on the mechanism of action of these drugs, as well as their potential therapeutic applications for the treatment of mental health conditions. Additionally, research on the safety and efficacy of these drugs in clinical settings is needed to determine their potential as therapeutic agents.

Synthesis Methods

The synthesis of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide involves several steps, starting with the condensation of 2,4-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This is followed by reduction of the nitro group to an amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then acetylated using acetic anhydride to form the final product, 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide.

Scientific Research Applications

2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide has been used extensively in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have also suggested that 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide may have potential therapeutic applications for the treatment of various mental health conditions, including depression, anxiety, and PTSD.

properties

CAS RN

112010-92-1

Product Name

2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

2-hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide

InChI

InChI=1S/C17H19NO5/c1-22-13-8-11(15(19)10-6-4-3-5-7-10)12(9-14(13)23-2)16(20)17(18)21/h3-9,15-16,19-20H,1-2H3,(H2,18,21)

InChI Key

ZOMWRXBGGDBLDN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC

synonyms

Benzeneacetamide, -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy-

Origin of Product

United States

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